6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the pyrimidine ring: This involves the cyclization of suitable precursors to form the pyrimidine ring.
Coupling of the pyrazole and pyrimidine rings: The final step involves coupling the pyrazole and pyrimidine rings through a linker, such as a pyridin-4-ylmethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted products.
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
- 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea
Uniqueness
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H16N6 |
---|---|
Molecular Weight |
280.33 g/mol |
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(pyridin-4-ylmethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H16N6/c1-11-7-12(2)21(20-11)15-8-14(18-10-19-15)17-9-13-3-5-16-6-4-13/h3-8,10H,9H2,1-2H3,(H,17,18,19) |
InChI Key |
RQZQQNLHJASHGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCC3=CC=NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.